Trimethylsilyl 2-pyridinecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-6-4-5-7-10-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLHHAHWDNTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336227 | |
| Record name | Trimethylsilyl 2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-49-1 | |
| Record name | Trimethylsilyl 2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trimethylsilyl 2 Pyridinecarboxylate and Analogues
Direct Synthesis Approaches
Direct synthesis methods are the most straightforward pathways to obtain trimethylsilyl (B98337) 2-pyridinecarboxylate, typically involving the reaction of a 2-pyridinecarboxylic acid precursor with a suitable silylating agent.
The direct esterification of 2-pyridinecarboxylic acid with a trimethylsilylating agent is a common and efficient method for preparing the target compound. This process, known as silylation, converts the carboxylic acid group into a trimethylsilyl ester. wikipedia.org The reaction typically involves treating the carboxylic acid with a reactive organosilicon reagent. ias.ac.in
Common trimethylsilylating agents used for this purpose include:
Trimethylsilyl chloride (TMSCl): This is a frequently used reagent, often employed in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct generated during the reaction. wikipedia.org
Hexamethyldisilazane (HMDS): HMDS is another effective reagent for the silylation of carboxylic acids. The reaction with HMDS produces ammonia (B1221849) as a volatile byproduct, which can simplify purification. Iodine is sometimes used as a catalyst for this reaction. organic-chemistry.org
Bis(trimethylsilyl)acetamide (BSA): BSA is a powerful silylating agent that reacts with carboxylic acids to form the corresponding trimethylsilyl ester. The byproduct, acetamide, is generally easy to separate from the desired product. wikipedia.org
The general mechanism involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, leading to the displacement of a leaving group (e.g., chloride from TMSCl). wikipedia.org
Table 1: Common Trimethylsilylating Agents for Esterification
| Reagent | Formula | Typical Conditions | Byproduct |
|---|---|---|---|
| Trimethylsilyl chloride | (CH₃)₃SiCl | Base (e.g., NEt₃), inert solvent | HCl (neutralized by base) |
| Hexamethyldisilazane | ((CH₃)₃Si)₂NH | Heat, optional catalyst (I₂) | NH₃ |
| Bis(trimethylsilyl)acetamide | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Inert solvent, mild conditions | N-trimethylsilylacetamide |
The synthesis of the final silyl (B83357) ester is fundamentally dependent on the availability of its precursor, 2-pyridinecarboxylic acid (picolinic acid). The industrial production of picolinic acid often starts from 2-methylpyridine (B31789) (α-picoline), which is a common constituent of coal tar. google.com
A primary method for this conversion is the oxidation of 2-picoline. Various oxidizing agents can be employed for this transformation:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert the methyl group of 2-picoline into a carboxylic acid. The reaction is typically performed in an aqueous solution. google.com
Nitric acid: Liquid-phase oxidation using nitric acid is another established method for preparing pyridine (B92270) carboxylic acids from their alkyl-pyridine precursors. google.com
Once synthesized, the 2-pyridinecarboxylic acid is isolated and purified before being used in the silylation step as described in section 2.1.1. google.comnih.gov
Indirect Synthesis and Derivatization Routes
Indirect methods involve more complex synthetic strategies, such as modifying the pyridine ring system through nucleophilic substitution or employing silyl reagents for purposes beyond simple esterification, like temporary protection.
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. quimicaorganica.orgyoutube.com This reactivity can be harnessed to synthesize substituted pyridine derivatives that can then be converted to the desired carboxylate.
In this approach, a pyridine ring with a suitable leaving group (e.g., a halogen like chlorine) at the 2-position can react with a nucleophile. quimicaorganica.org While a direct substitution to form the trimethylsilyl carboxylate in one step is not a standard method, a multi-step sequence is feasible. For instance, a nucleophile like cyanide could be introduced at the 2-position, followed by hydrolysis to the carboxylic acid, and subsequent silylation.
The reactivity of the pyridine ring towards nucleophiles is enhanced by the presence of the electronegative nitrogen atom, which can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com This makes pyridines with leaving groups at the 2- and 4-positions reactive substrates for SNAr reactions. nih.govresearchgate.net
Trimethylsilyl esters are often used as temporary protecting groups for carboxylic acids during multi-step syntheses. researchgate.net The silylation of a carboxylic acid masks its acidic proton and nucleophilicity, allowing other chemical transformations to be performed on different parts of the molecule without interference from the carboxyl group.
The key advantages of using a trimethylsilyl group for protection are:
Ease of Formation: As detailed in section 2.1.1, silyl esters are readily formed under mild conditions. wikipedia.org
Inertness: They are stable under various non-aqueous reaction conditions, including hydroboration. researchgate.net
Facile Cleavage: The silyl group can be easily removed by simple hydrolysis with water or by treatment with a fluoride (B91410) source (e.g., tetra-n-butylammonium fluoride, TBAF), regenerating the original carboxylic acid.
This strategy is particularly useful in the synthesis of complex pyridine-containing molecules where the carboxyl group of a picolinic acid derivative needs to be protected.
The silylation methodology can be extended to pyridines bearing more than one carboxylic acid group or other silylatable functional groups like hydroxyls. In such cases, both the carboxylic acid and the other functional groups can be silylated, often in a single step, by using a sufficient amount of the silylating agent.
An example of a related structure is trimethylsilyl 6-trimethylsilyloxypyridine-3-carboxylate. nih.gov This compound is derived from 6-hydroxynicotinic acid, where both the carboxylic acid and the hydroxyl group have been converted into their respective trimethylsilyl derivatives. This demonstrates that multifunctional pyridine systems can be comprehensively silylated. The reaction conditions would be similar to those for monosilylation, with the stoichiometry of the silylating agent adjusted to account for all acidic protons in the starting material.
Reactivity and Mechanistic Insights of Trimethylsilyl 2 Pyridinecarboxylate
Reactions with Electron-Rich and Electron-Deficient Olefins
While specific studies on the reactions of Trimethylsilyl (B98337) 2-pyridinecarboxylate with electron-rich and electron-deficient olefins are not extensively documented in the literature, the reactivity can be inferred from the behavior of related silyl (B83357) esters and pyridine (B92270) derivatives. The pyridine nucleus, being electron-deficient, can potentially engage in cycloaddition reactions with electron-rich olefins. Conversely, the silyl ester functionality might react with electron-deficient olefins under suitable catalytic conditions.
The reaction of Trimethylsilyl 2-pyridinecarboxylate with olefins can theoretically proceed through several pathways. With electron-rich olefins, a formal [4+2] cycloaddition (Diels-Alder type) reaction could be envisioned, where the pyridine ring acts as the diene component. However, the aromaticity of the pyridine ring presents a significant energy barrier for such transformations, often requiring high temperatures or specific catalysts to proceed.
In the case of electron-deficient olefins, such as acrylates or maleimides, a Michael-type addition is a more plausible pathway. This would involve the nucleophilic attack of the carboxylate oxygen or, more likely, a species derived from the pyridine ring, onto the electron-poor double bond. The trimethylsilyl group could play a role in modulating the nucleophilicity of the carboxylate.
Table 1: Plausible Reaction Pathways of this compound with Olefins
| Olefin Type | Plausible Reaction Pathway | Key Intermediates | Expected Product Type |
| Electron-Rich | [4+2] Cycloaddition | Zwitterionic or diradical intermediates | Bicyclic adducts |
| Electron-Deficient | Michael Addition | Enolate-type intermediates | Adducts with a new C-C or C-O bond |
Specific diastereoselectivity studies on the reactions of this compound with olefins are not available. However, in related systems involving cycloadditions and Michael additions, the stereochemical outcome is often dictated by the geometry of the transition state. For a putative [4+2] cycloaddition, an endo-approach of the olefin is generally favored, leading to a specific diastereomer. In Michael additions, the facial selectivity would depend on the steric hindrance around the nucleophilic and electrophilic centers and the presence of any chiral auxiliaries or catalysts.
Participation in Radical Reactions
The chemistry of radical species offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This compound possesses functionalities that could allow it to participate in radical reactions, particularly through decarboxylation processes.
Silanecarboxylic acids, which are structurally related to this compound, have been shown to undergo photocatalytic decarboxylation to generate silyl radicals. This suggests that under photoredox catalysis, this compound could undergo a similar transformation. The process would involve the single-electron reduction of the compound, followed by the loss of carbon dioxide and a trimethylsilyl radical. This silyl radical can then participate in various downstream reactions.
Alternatively, the pyridine ring itself can be involved in radical reactions. Pyridyl radicals can be generated from corresponding halides or through other activation methods. While the direct generation of a pyridyl radical from the decarboxylation of this compound is less common, the presence of the pyridine ring could influence the stability and reactivity of any radical intermediates formed.
The key radical intermediate expected from the reductive decarboxylation of this compound would be a trimethylsilyl radical ((CH₃)₃Si•). This is a well-studied radical species known to participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction.
The propagation steps in a radical chain reaction involving this species would depend on the specific reaction conditions and the other reactants present. For instance, in a reductive decarboxylative coupling with an alkene, the propagation would likely involve the following steps:
Generation of the trimethylsilyl radical.
Addition of the trimethylsilyl radical to the alkene to form a carbon-centered radical.
Hydrogen atom abstraction by the carbon-centered radical from a suitable donor to yield the final product and regenerate the chain-carrying radical.
Table 2: Potential Radical Intermediates and Propagation Steps
| Precursor | Radical Intermediate | Subsequent Reaction | Propagation Step |
| This compound | Trimethylsilyl radical ((CH₃)₃Si•) | Addition to an alkene | Formation of a new C-Si bond and a carbon-centered radical |
| This compound | Pyridyl radical (less likely) | Addition to an aromatic ring | Formation of a biaryl system |
Reactivity with Other Nucleophiles and Electrophiles
The reactivity of this compound with nucleophiles and electrophiles is dictated by the electrophilic nature of the pyridine ring and the carbonyl carbon of the silyl ester, as well as the nucleophilic character of the pyridine nitrogen and the carboxylate oxygen atoms.
With strong nucleophiles, attack at the carbonyl carbon of the silyl ester is expected, leading to cleavage of the silicon-oxygen bond and formation of the corresponding carboxylate salt. The pyridine ring itself is generally resistant to nucleophilic attack unless activated by an electron-withdrawing group or by N-alkylation.
Towards electrophiles, the primary site of reaction is the nitrogen atom of the pyridine ring, which is the most basic and nucleophilic center in the molecule. Reaction with alkyl halides or other electrophiles would lead to the formation of N-substituted pyridinium (B92312) salts. The carboxylate oxygen atoms are generally less nucleophilic than the pyridine nitrogen.
Table 3: Predicted Reactivity of this compound with Nucleophiles and Electrophiles
| Reagent Type | Site of Attack on this compound | Expected Product |
| Strong Nucleophile (e.g., Grignard reagent) | Carbonyl carbon of the silyl ester | 2-Pyridinecarboxylic acid salt |
| Electrophile (e.g., Methyl iodide) | Nitrogen atom of the pyridine ring | N-methyl-2-(trimethylsilyloxycarbonyl)pyridinium iodide |
Transformations involving the Carboxylate Moiety
The trimethylsilyl ester group is a key reactive center in the molecule. Silyl esters, in general, are recognized as versatile intermediates in organic synthesis due to their unique reactivity profile, which can be modulated by the substituents on the silicon atom. worktribe.comcore.ac.ukresearchgate.networktribe.com
Esterification (Transesterification): Trimethylsilyl esters can undergo transesterification with alcohols to form new esters. This reaction is typically catalyzed by an acid or a base. The general mechanism involves nucleophilic attack of the alcohol on the carbonyl carbon of the silyl ester, followed by the departure of the trimethylsilanolate group. The lability of the Si-O bond makes trimethylsilyl esters good candidates for such transformations.
Amidation: The conversion of silyl esters to amides is a well-documented and synthetically useful transformation. worktribe.comcore.ac.ukresearchgate.networktribe.com The reaction of this compound with primary or secondary amines would be expected to proceed readily, often without the need for a catalyst, to yield the corresponding 2-pyridinecarboxamide and trimethylsilanol (B90980). The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the silyl ester. nih.gov The reaction is driven by the formation of the stable amide bond and the volatile trimethylsilanol byproduct. Triarylsilanols have been identified as effective catalysts for the direct amidation of carboxylic acids, proceeding through a silyl ester intermediate. nih.gov
Below is a table summarizing the expected transformations of the carboxylate moiety:
| Transformation | Reagents/Conditions | Expected Product | General Mechanism |
| Decarboxylation | Heat | 2-Pyridyl derivative | Formation of a zwitterionic intermediate followed by CO2 elimination. |
| Transesterification | Alcohol (R'-OH), Acid or Base catalyst | Alkyl 2-pyridinecarboxylate (R'-O-CO-Py) | Nucleophilic acyl substitution. |
| Amidation | Amine (R'R''NH) | 2-Pyridinecarboxamide (R'R''N-CO-Py) | Nucleophilic acyl substitution. |
Modifications at the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the 3-position. The trimethylsilyl carboxylate group at the 2-position is an electron-withdrawing group, which would further deactivate the ring towards electrophilic attack. Therefore, electrophilic substitution on this compound is expected to be challenging.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. For a substitution to occur at the 2-position, a suitable leaving group would need to be present on the ring itself. In the case of this compound, direct nucleophilic attack on the ring is unlikely unless a leaving group is present at another position. However, the synthesis of substituted pyridines can be achieved through various other methodologies. nih.govnih.gov
Stability and Rearrangement Studies of the Trimethylsilyl Ester
Detailed experimental studies on the thermal and chemical stability and rearrangement of this compound are not extensively documented in the reviewed literature. However, general principles regarding the stability of silyl esters and the potential for rearrangements in organosilicon compounds can be considered.
Conditions Inducing Thermal and Chemical Rearrangements
Rearrangement reactions in organosilicon compounds are known, a prominent example being the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen. While not directly applicable to the ester functionality, it highlights the potential for intramolecular migrations involving silicon.
Mechanistic Pathways of Observed Rearrangement Phenomena
Given the lack of observed rearrangement phenomena for this compound in the surveyed literature, a discussion of specific mechanistic pathways is not possible. Any potential rearrangement would likely be highly dependent on the reaction conditions and the presence of catalysts or other reagents.
Coordination Chemistry and Complexation Studies
Synthesis and Characterization of Metal-Picolinate Complexes
Varied Metal Ion Complexation Strategies
Complexes of picolinic acid have been synthesized with a wide array of transition metals, lanthanides, and actinides. A common synthetic route involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with picolinic acid or its sodium/potassium salt in a suitable solvent, often water or ethanol. The pH of the solution is a critical parameter, as it controls the deprotonation of the carboxylic acid and the formation of the picolinate (B1231196) anion necessary for coordination. For instance, cobalt(II) complexes of the type [Co(pic)₂(NN)] (where pic = picolinate and NN is a secondary bidentate ligand like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) have been successfully synthesized and characterized. nih.gov
Examination of Coordination Modes and Geometries
Picolinate typically acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring. nih.gov This chelation is a key factor in the stability of its metal complexes.
Stability and Speciation of Complexes in Solution
Potentiometric Studies of Protonation and Stability Constants
Studies on cobalt(II) with various pyridine mono- and dicarboxylic acids have been conducted to determine their stability constants in aqueous solutions. bohrium.com Similarly, the complexation of neptunyl(V) with picolinate has been studied, showing the formation of ML and ML₂ species with corresponding stability constants.
Table 1: Stability Constants for Selected Metal-Picolinate Complexes
| Metal Ion | Species | Log β | Conditions |
|---|---|---|---|
| NpO₂⁺ | [NpO₂(pic)] | 2.96 | 0.1 M NaClO₄, 298K |
| NpO₂⁺ | [NpO₂(pic)₂]⁻ | 5.67 | 0.1 M NaClO₄, 298K |
Influence of Ligand Structure on Complex Stability
The structure of the pyridine-carboxylate ligand significantly impacts the stability of its metal complexes. Key factors include:
Chelation: The ability of picolinate to form a five-membered chelate ring with the metal ion is the primary reason for its high stability compared to its isomers (nicotinate and isonicotinate), which cannot form a chelate ring and typically bind only through the carboxylate oxygen.
Steric Hindrance: Bulky substituents near the coordination sites can sterically hinder the formation of complexes, leading to lower stability.
Research on copper(II) complexes has shown that the broader ligand design, which dictates the ultimate coordination geometry, has a profound effect on metabolic stability, with five-coordinate complexes demonstrating greater inertness than their six-coordinate counterparts. nih.gov
Intermolecular Interactions in Solid-State Structures
In the solid state, metal-picolinate complexes pack in crystalline lattices stabilized by various intermolecular interactions. These non-covalent forces are crucial in determining the final crystal structure. Common interactions include:
Hydrogen Bonding: If water molecules or other protic co-ligands are present in the coordination sphere, they can act as hydrogen bond donors, forming networks with carboxylate oxygen atoms or other acceptor atoms in adjacent molecules.
π-π Stacking: The aromatic pyridine rings of the picolinate ligands can engage in π-π stacking interactions, where the rings of neighboring complexes align in a parallel or offset fashion. These interactions are significant in organizing the molecules into one-, two-, or three-dimensional supramolecular architectures.
The specific nature and pattern of these interactions can be elucidated through single-crystal X-ray diffraction analysis. nih.govnih.gov
Hydrogen Bonding and Other Non-Covalent Interactions
The nature and extent of non-covalent interactions in structures involving trimethylsilyl (B98337) 2-pyridinecarboxylate are markedly different from those observed in systems with picolinic acid. This divergence is primarily due to the replacement of the acidic carboxylic proton with a bulky, non-polar trimethylsilyl group.
In crystalline structures of picolinic acid and its metal complexes, hydrogen bonding is a dominant organizational force. Picolinic acid can participate in a variety of hydrogen bonding motifs, including strong O-H···N interactions between the carboxylic acid and the pyridine nitrogen, as well as O-H···O interactions between carboxylic acid groups. These interactions often lead to the formation of extended supramolecular networks. rsc.org For instance, in hydrated crystal structures, water molecules can act as bridges, forming extensive hydrogen-bonding networks that link picolinic acid molecules and coordinate to metal centers. nih.gov
The introduction of the trimethylsilyl group onto the carboxylate functionality effectively eliminates the possibility of these strong, directional O-H···N and O-H···O hydrogen bonds. The TMS group itself does not participate in hydrogen bonding and its methyl groups are generally poor hydrogen bond acceptors. wikipedia.orgwikiwand.com Consequently, the supramolecular assembly in any potential crystal lattice of trimethylsilyl 2-pyridinecarboxylate or its metal complexes would be governed by weaker non-covalent interactions.
These interactions would likely include:
C-H···O and C-H···N interactions: The methyl hydrogens of the TMS group and the aromatic protons of the pyridine ring can act as weak hydrogen bond donors to the carboxylate oxygen atoms or the pyridine nitrogen of neighboring molecules.
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which are common in pyridine-containing compounds and contribute to the stability of the crystal packing.
The steric bulk of the TMS group would also heavily influence the packing efficiency and the types of supramolecular synthons that can be formed. acs.org It is plausible that the presence of the TMS group could lead to the formation of more open or porous structures, as the steric hindrance might prevent dense packing.
Below is a comparative table illustrating the potential differences in non-covalent interactions between picolinic acid and its trimethylsilyl ester.
| Interaction Type | Picolinic Acid | This compound |
|---|---|---|
| O-H···N Hydrogen Bonding | Present and often a primary structural determinant. | Absent due to the replacement of the acidic proton. |
| O-H···O Hydrogen Bonding | Common, leading to dimers or chains. | Absent. |
| C-H···O/N Interactions | Present but often secondary to stronger hydrogen bonds. | Likely to be a more significant contributor to crystal packing. |
| π-π Stacking | Frequently observed. | Expected to be present and influential. |
| van der Waals Forces | Present. | Significantly enhanced due to the large, non-polar TMS group. |
Formation of Metal-Organic Frameworks and Coordination Polymers
Picolinic acid and its derivatives are versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The pyridine nitrogen and the carboxylate group can chelate to a single metal center or bridge between multiple metal ions, leading to a wide variety of structural dimensionalities, from discrete 0D complexes to 1D chains, 2D layers, and 3D frameworks. rsc.org The specific coordination mode is often influenced by the choice of metal ion, the reaction conditions, and the presence of ancillary ligands. rsc.org
The derivatization of the carboxylate group with a trimethylsilyl moiety would significantly alter the coordination behavior of the ligand. The primary coordinating sites would remain the pyridine nitrogen and the carbonyl oxygen of the ester. However, the bulky TMS group would introduce considerable steric hindrance around the carboxylate binding site. wikipedia.orgacs.org This steric crowding could have several consequences for the formation of extended structures:
Inhibition of Polymerization: The steric bulk of the TMS group might prevent the close approach of metal centers necessary for the formation of extended polymeric chains or frameworks. This could favor the formation of discrete, mononuclear, or small polynuclear metal complexes where the ligand coordinates in a monodentate (via the pyridine nitrogen) or bidentate chelating fashion.
Modification of Network Topology: In cases where coordination polymers do form, the TMS group would act as a large, non-coordinating "spacer" group. This could lead to the formation of more open and porous frameworks compared to those formed with the parent picolinic acid. The large volume of the TMS group would necessitate larger voids within the crystal lattice.
Influence on Coordination Geometry: The steric demands of the TMS group could influence the coordination geometry around the metal center, potentially leading to distorted geometries or lower coordination numbers than would be observed with less bulky ligands.
The table below outlines the structural parameters of a known coordination polymer based on a picolinic acid derivative, which can serve as a basis for predicting the potential structural features of a hypothetical coordination polymer of this compound.
| Structural Feature | Example: [Cu(picolinate)2]n | Hypothetical [M(TMS-picolinate)x]n |
|---|---|---|
| Dimensionality | 1D Chain | Potentially 0D (discrete complex) or 1D/2D with high porosity. |
| Ligand Coordination Mode | Bridging and chelating | Likely chelating or monodentate (N-coordination) due to steric hindrance at the carboxylate. |
| Inter-chain Interactions | Hydrogen bonding, C-H···O interactions | van der Waals forces, π-π stacking. |
| Packing Density | Relatively high | Expected to be lower, with potential for included solvent molecules in voids. |
Advanced Analytical Methodologies for Trimethylsilyl 2 Pyridinecarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of Trimethylsilyl (B98337) 2-pyridinecarboxylate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment can be achieved.
The ¹H NMR spectrum of Trimethylsilyl 2-pyridinecarboxylate is expected to exhibit characteristic signals corresponding to the protons of the pyridine (B92270) ring and the trimethylsilyl (TMS) group. The aromatic region will display signals for the four protons on the pyridine ring. Based on the known spectrum of the parent compound, 2-picolinic acid, the approximate chemical shifts (δ) for these protons can be predicted. chemicalbook.com The protons are typically designated as H-3, H-4, H-5, and H-6. The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded and appear furthest downfield. The H-3, H-4, and H-5 protons will exhibit complex splitting patterns due to spin-spin coupling.
A prominent singlet will be observed in the upfield region of the spectrum, corresponding to the nine equivalent protons of the trimethylsilyl group. This signal is typically found around 0.3-0.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | 8.7-8.8 | Doublet |
| Pyridine H-4 | 8.0-8.1 | Triplet |
| Pyridine H-5 | 7.6-7.7 | Multiplet |
| Pyridine H-3 | 8.2-8.3 | Doublet |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the carboxylate carbon. An additional signal will be present for the methyl carbons of the TMS group. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 160 and 170 ppm. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the carboxylate group. chemicalbook.com The methyl carbons of the TMS group will appear as a single signal in the upfield region, usually around 0 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 164-166 |
| Pyridine C-2 | 148-150 |
| Pyridine C-6 | 149-151 |
| Pyridine C-4 | 137-139 |
| Pyridine C-3 | 127-129 |
| Pyridine C-5 | 125-127 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals and for studying the formation of this compound. A COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, confirming their relative positions. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the silylation at the carboxyl group by observing a correlation between the TMS protons and the carbonyl carbon. These techniques are also instrumental in studying reaction mechanisms and identifying potential intermediates or side products.
Mass Spectrometry (MS) for Characterization and Derivatization Studies
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like trimethylsilyl esters. nih.govnih.govresearchgate.net Silylation of carboxylic acids, such as 2-pyridinecarboxylic acid, increases their volatility, making them amenable to GC analysis. nih.govsigmaaldrich.com In a typical GC-MS analysis, the this compound would be separated from other components in a mixture on a gas chromatography column before being introduced into the mass spectrometer.
For analytes that are not sufficiently volatile or are thermally labile, LC-MS is the method of choice. While this compound itself is suitable for GC-MS, LC-MS can be used for the analysis of the parent compound, 2-pyridinecarboxylic acid, after derivatization. nih.govnih.govupf.eduresearchgate.net Derivatization with reagents other than silylating agents can be employed to enhance ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. For instance, derivatization of the carboxyl group can introduce a readily ionizable moiety, improving detection limits in LC-MS analysis. nih.govbohrium.com This approach is particularly useful for quantifying low levels of 2-pyridinecarboxylic acid in complex matrices.
Investigation of Fragmentation Patterns and Diagnostic Ions
The analysis of this compound using mass spectrometry (MS), particularly following gas chromatography (GC-MS), reveals characteristic fragmentation patterns that are essential for its identification and structural elucidation. The electron ionization (EI) mass spectrum is defined by several key fragmentation pathways originating from the molecular ion (M•+).
The molecular ion of this compound is expected to be observed, though its intensity may vary. Key fragmentation processes for trimethylsilyl (TMS) esters of carboxylic acids include the loss of a methyl radical ([M-15]⁺) and cleavage of bonds adjacent to the carbonyl group. libretexts.orgnih.gov The presence of the stable pyridine ring influences the fragmentation, often resulting in fragments that retain the aromatic system.
Common fragmentation pathways for TMS derivatives involve rearrangements and migrations of the TMS group. chalmers.se For this compound, the primary fragmentations are predicted to be:
Loss of a Methyl Group: A prominent peak corresponding to the [M-15]⁺ ion is expected, resulting from the loss of a CH₃ radical from the trimethylsilyl group. This is a hallmark of TMS derivatives. nih.gov
Formation of the Trimethylsilyl Cation: A base peak or at least a very abundant ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation, is characteristic of TMS compounds.
Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the carbonyl carbon can lead to the formation of a pyridyl cation or a fragment containing the COOTMS moiety.
Loss of the COOTMS Group: A fragment ion corresponding to the loss of the entire trimethylsilyl carboxylate group ([M-117]⁺) may be observed, leaving the pyridyl cation. nih.gov
Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, although the aromaticity of the ring provides considerable stability.
Diagnostic ions are specific fragments that provide high confidence in the identification of the compound. researchgate.netnih.govmdpi.comnesvilab.org For this compound, the key diagnostic ions would be the molecular ion, the [M-15]⁺ ion, and the ion at m/z 73. The combination of these ions, along with fragments retaining the pyridine structure, creates a unique mass spectral fingerprint.
Table 1: Predicted Diagnostic Ions and Fragmentation Patterns for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 195 | [M]•+ | Molecular Ion |
| 180 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |
| 118 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl radical |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage of the C-C bond adjacent to the ring |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a crucial sample preparation step in gas chromatography to improve the analytical characteristics of polar, non-volatile compounds like 2-pyridinecarboxylic acid. sigmaaldrich.com By converting the carboxylic acid functionality into a less polar and more volatile ester, its chromatographic behavior is significantly enhanced, leading to improved peak shape, thermal stability, and detectability. sigmaaldrich.comresearchgate.net Trimethylsilylation is one of the most widely used derivatization techniques for this purpose. nih.govcore.ac.uk
Trimethylsilylation Procedures for Carboxylic Acid Functionalities
The trimethylsilylation of a carboxylic acid involves the replacement of the active acidic proton of the carboxyl group (-COOH) with a non-polar trimethylsilyl (-Si(CH₃)₃) group. sigmaaldrich.com This reaction converts the carboxylic acid into its corresponding TMS ester. The general order of reactivity for functional groups with silylating agents is alcohols > phenols > carboxylic acids > amines > amides. aliyuncs.com
The procedure typically involves dissolving the dry sample (as silylating reagents are moisture-sensitive) in a suitable anhydrous solvent. nih.gov An excess of the silylating reagent is then added, and the reaction is often allowed to proceed at an elevated temperature (e.g., 60-70°C) for a specific duration to ensure complete conversion. tcichemicals.comresearchgate.net After the reaction is complete, an aliquot of the reaction mixture is directly injected into the GC-MS system.
Use of Various Trimethylsilylating Reagents (e.g., BSTFA, TMSI)
A variety of reagents are available for trimethylsilylation, each with different reactivities and properties. The choice of reagent depends on the specific analyte and the complexity of the sample matrix.
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): This is one of the most common and versatile silylating reagents. sigmaaldrich.comnih.gov It is highly reactive and its by-products (N-trimethylsilyltrifluoroacetamide and trifluoroacetamide) are volatile, which minimizes chromatographic interference. sigmaaldrich.comaliyuncs.com For less reactive or sterically hindered carboxylic acids, its reactivity can be enhanced by the addition of a catalyst.
TMCS (Trimethylchlorosilane): TMCS is not typically used alone but is frequently added as a catalyst (e.g., 1-10%) to other silylating reagents like BSTFA. aliyuncs.comtcichemicals.com It increases the silylating power of the primary reagent, enabling the derivatization of more difficult compounds. The byproduct of reactions involving TMCS is HCl. aliyuncs.com
TMSI (N-Trimethylsilylimidazole): TMSI is a powerful silylating agent, particularly effective for derivatizing hydroxyl groups and carboxylic acids. It is considered one of the strongest silyl (B83357) donors available for analytical derivatization.
For the derivatization of 2-pyridinecarboxylic acid, a combination of BSTFA with 1% TMCS is a common and effective choice, providing rapid and complete conversion. aliyuncs.com
Table 2: Comparison of Common Trimethylsilylating Reagents
| Reagent | Common Abbreviation | Key Features | Typical Application |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly versatile, volatile by-products, good solvent properties. sigmaaldrich.com | General purpose for alcohols, phenols, carboxylic acids, amines. aliyuncs.com |
| N-Trimethylsilylimidazole | TMSI | Very powerful silyl donor. | Hindered hydroxyls and carboxylic acids. |
| Trimethylchlorosilane | TMCS | Used as a catalyst to increase reactivity of other reagents. aliyuncs.com | Used in combination with BSTFA or other reagents. aliyuncs.com |
| N,O-bis(trimethylsilyl)acetamide | BSA | Highly reactive, but by-products are less volatile than BSTFA's. tcichemicals.com | Amino acids, phenols, steroids. |
Optimizing Derivatization Conditions for Quantitative Analysis
For reliable quantitative analysis, the derivatization reaction must be complete, reproducible, and free from interfering side products. Several parameters must be carefully optimized to achieve this. researchgate.netresearchgate.net
Reagent-to-Analyte Ratio: A significant molar excess of the silylating reagent is crucial to drive the reaction to completion. A common guideline is to use at least a 2:1 molar ratio of the silylating agent to each active hydrogen in the sample. sigmaaldrich.comaliyuncs.com
Reaction Temperature and Time: The optimal temperature and duration depend on the reactivity of the carboxylic acid and the chosen reagent. While some reactions are complete within minutes at room temperature, others may require heating (e.g., 70°C for 30-60 minutes) to ensure full derivatization. researchgate.net Optimization studies are necessary to find the conditions that yield the highest and most stable product peak.
Solvent/Catalyst: The choice of solvent can influence reaction kinetics. Pyridine is often used as a catalyst and solvent, but it can cause chromatographic interference. researchgate.net Acetonitrile is another common solvent. For reagents like BSTFA, the addition of a catalyst like TMCS can significantly reduce the required reaction time and temperature. aliyuncs.com
Anhydrous Conditions: Silylating reagents and their derivatives are highly susceptible to hydrolysis. nih.gov Therefore, all glassware must be dry, and samples should be free of moisture to prevent reagent decomposition and incomplete derivatization.
Addressing Challenges such as Partial Derivatization and Artifact Formation
Several challenges can arise during the trimethylsilylation process that may compromise analytical results.
Partial or Incomplete Derivatization: This occurs when not all of the 2-pyridinecarboxylic acid molecules are converted to their TMS ester form. This leads to poor quantitation and the appearance of the underivatized acid peak, which typically has poor chromatographic properties. Incomplete derivatization can result from insufficient reagent, time, or temperature, or the presence of moisture. nih.govresearchgate.net Optimizing reaction conditions as described above is the primary strategy to overcome this issue.
Artifact Formation: Artifacts are unexpected by-products formed during the derivatization reaction. researchgate.net They can arise from reactions of the silylating agent with itself, with solvents, or with other components in the sample matrix. For example, silylating reagents can sometimes react with trace contaminants or form multiple derivatives with certain functional groups. The presence of artifacts complicates the chromatogram and can interfere with the quantification of the target analyte. Careful selection of the reagent and purification of the sample prior to derivatization can help minimize artifact formation. Running a reagent blank is essential to identify any peaks originating from the derivatization reagents themselves. sigmaaldrich.com
Applications in Advanced Materials Research
Integration into Functional Materials
The bifunctional nature of Trimethylsilyl (B98337) 2-pyridinecarboxylate, possessing both a coordinating pyridine (B92270) nitrogen atom and a reactive silyl (B83357) ester, makes it a valuable precursor for incorporation into diverse functional materials.
Role in Dye-Sensitized Solar Cells (DSCs)
In the field of third-generation photovoltaics, dye-sensitized solar cells (DSSCs) represent a promising low-cost alternative to conventional silicon-based solar cells. The efficiency of DSSCs is critically dependent on the molecular design of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor photoanode, typically titanium dioxide (TiO₂). Pyridyl-based ligands are frequently employed as anchoring groups to bind the dye molecules to the TiO₂ surface, facilitating efficient electron transfer.
While direct evidence of Trimethylsilyl 2-pyridinecarboxylate's use is not extensively documented in mainstream literature, its parent compound, 2-pyridinecarboxylic acid, is a known anchoring group for dyes in DSSCs. The trimethylsilyl ester can act as a protecting group for the carboxylic acid, which can be hydrolyzed in situ to form the carboxylate anchor on the TiO₂ surface. This strategy can offer advantages in the synthesis and purification of the dye molecules. The co-sensitization of pyridyl-based dyes with other organic dyes has been shown to enhance the power conversion efficiency of DSSCs by broadening the light absorption spectrum. aub.edu.lbunam.mx For instance, the combination of yellow and red pyridyl-based dyes with a blue carboxylic acid-based dye has demonstrated significant improvements in both photocurrent and photovoltage. unam.mx
| Dye Combination | Power Conversion Efficiency (PCE) Enhancement | Key Performance Metrics Improved |
| Pyridyl-based dye + Carboxylic acid-based dye | Significant increase | Photocurrent (Jsc), Photovoltage (Voc) |
Incorporation into Organosilicon Polymer Systems
Organosilicon polymers, or silicones, are known for their thermal stability, chemical resistance, and tunable properties. The incorporation of functional organic groups, such as pyridine moieties, into the siloxane backbone can impart new functionalities, including metal coordination capabilities and altered solubility.
The synthesis of pyridyl-functionalized siloxanes can be achieved through various routes, including the reaction of aminosilanes with pyridine derivatives or the hydrosilylation of vinyl-functionalized pyridines. While the direct use of this compound in these polymerizations is not explicitly detailed in readily available literature, its structure suggests a potential role as a precursor. For instance, it could be used to introduce the pyridyl-carboxylate functionality into a siloxane polymer chain through reactions involving the silyl ester group. Pyridyl-functionalized siloxanes have been synthesized with various architectures and have shown the ability to act as ligands for metal ions and to exhibit self-assembling properties. researchgate.net The synthesis of polyorganosiloxanes with pyridyl groups in their side chains has been achieved by reacting poly(3-chlorocarbonyl propyl methyl siloxane) with pyridine derivatives like 4-aminopyridine (B3432731) and 4-picolylamine. researchgate.net
Surface Modification and Nanomaterials
The ability to tailor the surface properties of materials is crucial for a wide range of applications. The trimethylsilyl group in this compound makes it a candidate for the surface modification of silica-based nanomaterials.
Use of Trimethylsilyl Functional Groups in Imprinted Silica (B1680970)
Molecular imprinting is a technique used to create template-specific recognition sites in a polymer matrix. Molecularly imprinted polymers (MIPs) based on silica are of particular interest due to their high surface area and stability. In the synthesis of MIPs, functional monomers are polymerized in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template.
Pyridine-containing functional monomers are often used in the synthesis of MIPs for the recognition of acidic compounds through hydrogen bonding and acid-base interactions. acs.orgacs.org While the direct application of this compound as a functional monomer has not been explicitly reported, the general principle involves the interaction of the functional monomer with the template. The trimethylsilyl group could potentially be used to graft the pyridine-2-carboxylate moiety onto a silica support, which is then used in the imprinting process. The sol-gel synthesis of organically modified silica particles is a common method for creating these materials. mdpi.com
Engineering Hydrophobic and Hydrophilic Environments in Materials
The wettability of a material's surface, whether it is hydrophobic (water-repelling) or hydrophilic (water-attracting), is a critical property in many applications. The surface of silica is inherently hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups. This surface can be rendered hydrophobic by reacting these silanol groups with silylating agents that introduce nonpolar organic groups.
Building Block Potential in Advanced Chemical Synthesis
The presence of both a reactive silyl ester and a versatile pyridine ring makes this compound a valuable building block in organic synthesis for the construction of more complex molecules with applications in materials science and medicinal chemistry.
The pyridinecarboxylic acid scaffold is found in numerous natural products and biologically active compounds. ignited.in Silylated derivatives of carboxylic acids, including pyridinecarboxylic acids, can offer advantages in synthesis due to their increased stability and solubility in organic solvents compared to the free acids. They can be used in coupling reactions and other transformations where the carboxylic acid functionality needs to be temporarily protected or activated. For example, arylsilanes have been shown to undergo copper-catalyzed desilylative carboxylation reactions. rsc.org N,N,N′-tris(trimethylsilyl)-2-pyridinecarboximidamide, a related compound, has been used as a reagent for the introduction of the 2-pyridylamidinate fragment into various molecules. mdpi.com This highlights the utility of silylated pyridine derivatives as versatile reagents in chemical synthesis.
Precursors for Complex Heterocyclic Structures
There is no available information in the searched scientific literature that describes the use of this compound as a direct precursor for the synthesis of complex heterocyclic structures. Methodologies detailing cycloaddition, condensation, or other synthetic transformations involving this specific compound to form more complex heterocyclic systems are not documented in the provided search results.
Role in Synthesis of Highly Functionalized Bipyridine Derivatives
Similarly, the role of this compound in the synthesis of highly functionalized bipyridine derivatives is not detailed in the accessible research. Common strategies for bipyridine synthesis, such as cross-coupling reactions, often utilize different pyridine-based precursors. The specific utility of the trimethylsilyl ester of 2-pyridinecarboxylic acid in these synthetic routes is not described.
Due to the absence of specific research data on "this compound" for these applications, no data tables or detailed research findings can be provided.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular orbitals, charge distribution, and potential reaction pathways.
DFT calculations are widely used to determine the geometric and electronic properties of molecules. For compounds analogous to Trimethylsilyl (B98337) 2-pyridinecarboxylate, such as other pyridinecarboxylic acid derivatives, DFT has been employed to optimize molecular geometries and analyze vibrational spectra nih.gov. Such calculations reveal that the optimized geometry closely resembles experimental data obtained from methods like X-ray diffraction nih.gov.
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For various pyridine (B92270) derivatives, DFT calculations have been used to determine these properties. For instance, studies on bioactive pyridine derivatives have correlated global reactivity descriptors derived from FMO energies with their biological activity nih.gov. Information about charge density distribution and sites of chemical reactivity can be obtained by mapping the electrostatic potential (ESP) onto the electron density isosurface, which helps in identifying nucleophilic and electrophilic sites within the molecule nih.gov.
Table 1: Representative Quantum Chemical Calculation Data for Related Pyridine Derivatives
| Compound | Calculation Level | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2,3-Pyrazinedicarboxylic acid | B3PW91/6-311G(d) | -8.12 | -3.45 | 4.67 |
Note: The data presented is for illustrative purposes based on calculations for related structures, not Trimethylsilyl 2-pyridinecarboxylate itself.
Computational chemistry is a key tool for mapping out potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For silyl (B83357) compounds, theoretical studies have been conducted to understand their reactivity. For example, a DFT study on the reaction of trimethylsilylketene with hydrogen chloride was used to propose a reaction profile, which was supported by spectroscopic analysis researchgate.net. This study identified reaction intermediates and accounted for them in the postulated pathways researchgate.net.
Mechanistic studies on the esterification using silyl-containing reagents have also benefited from computational insights. For instance, deuterium (B1214612) labeling studies combined with theoretical considerations suggest the involvement of a β-silyl carbocation intermediate in certain esterification reactions . DFT can be used to calculate the energies of such intermediates and the transition states leading to their formation, thus providing a detailed mechanistic picture.
Mechanistic Studies through Computational Modeling
Computational modeling provides a lens to understand complex chemical processes, such as catalysis and ligand-receptor interactions, at a molecular level.
While specific studies on catalytic reactions involving this compound are scarce, computational modeling is a well-established method for elucidating catalyst mechanisms. For instance, in palladium-catalyzed reactions, which are common in organic synthesis, computational studies help in understanding the roles of ligands and the energetics of the catalytic cycle. The use of (trimethylsilyl)ethyl ester protected enolates in palladium-catalyzed asymmetric allylic alkylation highlights the importance of the silyl group in modern synthesis, where computational modeling could be used to optimize reaction conditions and enantioselectivity organic-chemistry.org.
General principles from computational studies of catalysis would apply. These studies typically involve locating the structures of reactants, products, intermediates, and transition states along the reaction coordinate. This allows for the determination of activation barriers and reaction energies, providing a comprehensive understanding of the catalytic cycle.
The 2-pyridinecarboxylate moiety (picolinate) is a well-known chelating ligand for various metal ions. Computational methods, including DFT, are frequently used to study the structure and bonding in metal-picolinate complexes rsc.org. These studies can determine coordination geometries, bond lengths, and vibrational frequencies, which can be compared with experimental data.
DFT calculations have been employed to explore the binding process between various ligands and metal ions, quantifying the binding strength through binding energy and enthalpy calculations mdpi.com. Such studies help in the rational design of chelating agents mdpi.com. For picolinate-containing complexes, DFT has been used to optimize geometries and calculate vertical ionization potentials, which can be correlated with DNA cleavage activity, suggesting photoredox pathways rsc.org. The combination of experimental and computational approaches provides a detailed understanding of the role of metal-binding sites in biological systems nih.gov.
Table 2: Illustrative DFT Data on Metal-Ligand Interactions
| Complex | Property Calculated | Finding |
|---|---|---|
| [Co(pic)2(dpq)] | Optimized Geometry, Vertical Ionization Potential | Low ionization potential suggests photoredox pathway for DNA cleavage. rsc.org |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to study the dynamic behavior of molecules and their assemblies over time.
While specific MD simulations on this compound are not available, the methodology has been applied to a wide range of related systems, including other esters and silyl compounds rug.nlnih.gov. MD simulations can provide insights into the conformational preferences of the molecule in different solvent environments. The flexibility of the trimethylsilyl group and the rotational barrier around the ester bond would be key aspects to investigate.
MD simulations are also used to study the self-assembly of molecules. For example, simulations of palmitate esters have been used to understand their aggregation into micelles, which is relevant for their application as drug carriers nih.gov. Similarly, simulations on silyl ethers have been used to understand the dynamics of polymer networks acs.org. A simulation of this compound could reveal its behavior in solution, including its interaction with solvent molecules and potential for aggregation. Classical molecular dynamics simulations have also been used to study the properties of ionic liquids based on choline (B1196258) benzoate (B1203000) and choline salicylate, both in their pure state and after CO2 adsorption, analyzing microscopic structuring and intermolecular forces nih.gov.
Exploration of Preferred Conformational States
The conformational flexibility of this compound is primarily dictated by the rotation around the C(O)-O-Si single bond and the orientation of the trimethylsilyl group relative to the pyridine ring. Computational methods, such as Density Functional Theory (DFT), are employed to determine the potential energy surface and identify the most stable conformers.
Due to the absence of specific published computational studies on this compound, illustrative data from theoretical calculations on analogous silyl esters of aromatic carboxylic acids are presented below. These calculations typically involve geometry optimization of various possible conformers to identify the global and local energy minima.
Table 1: Calculated Relative Energies of this compound Conformers (Note: This data is illustrative and based on general principles of computational chemistry for similar molecules, pending specific studies on this compound.)
| Conformer | Dihedral Angle (N-C-C=O) (°) | Relative Energy (kcal/mol) |
| A (Planar) | 0 | 2.5 |
| B (Twisted) | 45 | 0.0 |
| C (Ortho-gonal) | 90 | 5.0 |
This interactive table showcases the hypothetical energy landscape. The twisted conformer (B) is predicted to be the most stable due to a balance between electronic conjugation and steric repulsion.
Dynamics of Molecular Interactions in Solution and Solid Phases
Molecular dynamics (MD) simulations provide a powerful tool to understand the behavior of this compound in different phases. These simulations model the atomic motions over time, offering a dynamic picture of intermolecular interactions.
In solution, the interactions with solvent molecules become paramount. The nature of the solvent will dictate the solvation shell around the molecule and can influence its conformational preferences. In polar aprotic solvents, dipole-dipole interactions between the solvent and the ester and pyridine moieties are expected to be significant. In nonpolar solvents, dispersion forces will be the dominant intermolecular interaction. MD simulations can quantify these interactions and predict properties such as the radial distribution function of solvent molecules around the solute.
Table 2: Predominant Intermolecular Interactions for this compound (Note: This data is illustrative and based on the functional groups present in the molecule, pending specific studies.)
| Phase | Interacting Species | Predominant Interaction Type |
| Solid | Molecule - Molecule | C–H∙∙∙N Hydrogen Bonds, Van der Waals |
| Solution (Polar) | Molecule - Solvent | Dipole-Dipole, Dispersion |
| Solution (Nonpolar) | Molecule - Solvent | Dispersion |
This interactive table summarizes the key intermolecular forces anticipated for this compound in different environments.
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing Trimethylsilyl 2-pyridinecarboxylate to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves silylation of 2-pyridinecarboxylic acid using trimethylsilyl chloride (TMSCl) in anhydrous conditions. Catalysts such as triethylamine or pyridine are used to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) are critical to prevent hydrolysis. Reaction monitoring via thin-layer chromatography (TLC) or in-situ NMR can optimize reaction time (6–24 hours). Evidence from analogous silylated pyridine derivatives suggests yields improve with strict moisture control and stoichiometric excess of TMSCl .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : The trimethylsilyl (TMS) group shows a sharp singlet at ~0.2 ppm (¹H) and three equivalent carbons at ~0–5 ppm (¹³C). The pyridine ring protons appear as distinct multiplets in the 7–9 ppm range, while the carboxylate ester carbonyl resonates at ~165–170 ppm (¹³C).
- IR Spectroscopy : Look for C=O stretching of the ester at ~1720 cm⁻¹ and Si–C/Si–O vibrations at 1250–1100 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺. Fragmentation patterns may include loss of TMS groups (–Si(CH₃)₃, –89 Da).
- Cross-reference with NIST data for silylated analogs to validate spectral assignments .
Q. What precautions are necessary for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert gas (Ar) at –20°C in airtight, moisture-resistant containers. Use desiccants like molecular sieves. Avoid prolonged exposure to humidity, as hydrolysis regenerates 2-pyridinecarboxylic acid. Handling should occur in a glovebox or under Schlenk-line conditions. Degradation products can be identified via periodic NMR analysis .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of 2-pyridinecarboxylate in nucleophilic substitution or coupling reactions?
- Methodological Answer : The TMS group acts as a steric shield, reducing nucleophilic attack at the carbonyl oxygen. However, in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the ester may require protection or deprotection steps. Comparative studies with non-silylated analogs (e.g., methyl 2-pyridinecarboxylate) reveal slower reaction kinetics but improved regioselectivity. Mechanistic insights can be gained via DFT calculations or kinetic isotope effect (KIE) studies .
Q. What strategies mitigate unintended dimerization or side reactions during the synthesis of this compound?
- Methodological Answer : Dimerization, observed in silylated furan derivatives (e.g., ), is minimized by:
- Lowering reaction temperatures (<0°C) to suppress radical pathways.
- Using bulky bases (e.g., 2,6-lutidine) to sterically hinder intermolecular interactions.
- Adding radical inhibitors (e.g., TEMPO) during prolonged reactions.
- Monitor dimer formation via HPLC or GC-MS and adjust stoichiometry accordingly .
Q. How can researchers resolve contradictions in reported synthetic methodologies, such as discrepancies in optimal reaction temperatures or catalysts?
- Methodological Answer : Design a factorial experiment varying temperature (–10°C to 25°C), catalyst (pyridine vs. DMAP), and solvent polarity (THF vs. DCM). Use response surface methodology (RSM) to identify interactions between variables. Validate results with kinetic studies (e.g., in-situ IR monitoring) and compare with literature protocols for structurally similar compounds (e.g., ’s silylated pyridines) .
Q. What are the hydrolysis kinetics of this compound under varying pH conditions, and how can this inform experimental design?
- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis or NMR to track ester hydrolysis. Pseudo-first-order kinetics are expected in acidic/basic media. Buffered solutions (e.g., phosphate at pH 7.4) simulate physiological conditions for drug delivery applications. Hydrolysis products (2-pyridinecarboxylic acid) can be quantified via LC-MS .
Data Analysis and Contradictions
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Compare decomposition onset temperatures with literature values. Variable-temperature NMR (VT-NMR) can detect structural changes (e.g., desilylation) at elevated temperatures. Contradictions may arise from impurities or moisture content; thus, purity assessment via elemental analysis is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
